Cas no 2171692-92-3 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a hydroxyphenyl group and a methylcarbamoyl moiety, offering versatility in introducing modified residues into peptide chains. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for incorporating aromatic and polar functional groups into synthetic peptides, facilitating the study of structure-activity relationships or biomolecular interactions. Its well-defined protection scheme and stability under typical coupling conditions make it a reliable building block for advanced peptide chemistry research.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid structure
2171692-92-3 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid
CAS No:2171692-92-3
MF:C27H26N2O6
Molecular Weight:474.505147457123
CID:5966764
PubChem ID:165723305

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid
    • 2171692-92-3
    • EN300-1518948
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
    • インチ: 1S/C27H26N2O6/c1-29(17-10-12-18(30)13-11-17)26(33)24(14-15-25(31)32)28-27(34)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24,30H,14-16H2,1H3,(H,28,34)(H,31,32)
    • InChIKey: KGTAUIDBFBHTSH-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(C)C1C=CC(=CC=1)O)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 474.17908655g/mol
  • 同位素质量: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 730
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 116Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1518948-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
5g
$9769.0 2023-06-05
Enamine
EN300-1518948-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1518948-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1518948-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
1g
$3368.0 2023-06-05
Enamine
EN300-1518948-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1518948-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1518948-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1518948-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1518948-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1518948-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxyphenyl)(methyl)carbamoyl]butanoic acid
2171692-92-3
100mg
$2963.0 2023-09-27

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acidに関する追加情報

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid: A Comprehensive Overview

The compound with CAS No. 2171692-92-3, known as 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxyl-substituted phenyl ring, and a methylcarbamoylbutanoic acid moiety. The combination of these functional groups makes it a versatile molecule with applications in drug discovery, materials science, and biochemical research.

Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a critical role in stabilizing the amino group while allowing for further chemical modifications. This makes the compound an ideal candidate for exploring novel peptide-based therapeutics.

The presence of a 4-hydroxyphenyl group introduces additional complexity to the molecule. Hydroxyl groups are known for their ability to participate in hydrogen bonding, which can significantly influence the solubility and bioavailability of a compound. Recent research has demonstrated that hydroxyl-substituted aromatic compounds can exhibit antioxidant properties, making them potential candidates for use in nutraceuticals or cosmeceuticals. The integration of this group into the larger molecular framework suggests that this compound may possess multifaceted biological activities.

The methylcarbamoylbutanoic acid moiety further enhances the versatility of this compound. Carboxylic acids are fundamental building blocks in organic chemistry and are often involved in esterification or amide formation reactions. The methyl substitution adds another layer of functionality, potentially influencing the molecule's reactivity and selectivity in various chemical transformations. Recent advancements in catalytic asymmetric synthesis have opened new avenues for utilizing such molecules in enantioselective reactions, which are crucial for drug development.

From a materials science perspective, the combination of these functional groups could lead to innovative applications in polymer chemistry. For instance, the Fmoc group's photolabile properties could be exploited in light-responsive polymers, while the hydroxylphenyl group could serve as a crosslinking agent or a site for further functionalization. Such applications align with current trends in sustainable materials development, where multifunctional molecules are highly sought after.

In terms of biochemical applications, this compound could serve as a substrate or inhibitor in enzymatic studies. The presence of multiple reactive groups allows for selective interactions with enzymes or other biomolecules, making it a valuable tool in understanding biochemical pathways. Recent advancements in proteomics and metabolomics have underscored the need for highly specific molecular probes, and this compound's structure suggests it could fill such a niche.

Moreover, the synthesis of this compound represents a significant achievement in organic chemistry. The construction of such complex molecules requires precise control over stereochemistry and regioselectivity. Recent developments in transition metal-catalyzed cross-coupling reactions have facilitated the assembly of similar structures with unprecedented efficiency and accuracy. These methods could be adapted for large-scale production of this compound if it were to enter industrial applications.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxyphenyl)(methyl)carbamoylbutanoic acid is a multifaceted molecule with diverse potential applications across various scientific disciplines. Its unique combination of functional groups positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new possibilities for such compounds, their role in shaping future innovations will undoubtedly grow.

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